Fostedil
Overview
Description
Fostedil is a chemical compound known for its vasodilatory properties, acting as a calcium channel blocker. It was initially developed for the treatment of heart conditions such as angina pectoris but was never marketed. This compound has antihypertensive and antiarrhythmic effects, making it a compound of interest in cardiovascular research .
Preparation Methods
The synthesis of Fostedil involves several steps:
Thioamide Formation: Treatment of benzanilide with phosphorus pentasulfide or Lawesson’s reagent to form thioamide.
Benzothiazole Ring Formation: Oxidative ring formation by reaction with potassium ferricyanide and base, presumably involving a free radical intermediate, constructs the benzothiazole ring.
Bromination: Bromination of the benzothiazole compound with N-bromosuccinimide produces a bromomethyl intermediate.
Michaelis-Arbuzov Reaction: The synthesis concludes with a Michaelis-Arbuzov reaction with triethyl phosphite to form this compound.
Chemical Reactions Analysis
Fostedil undergoes various chemical reactions, including:
Oxidation: The oxidative ring formation step in its synthesis.
Substitution: Bromination with N-bromosuccinimide.
Phosphorylation: Michaelis-Arbuzov reaction with triethyl phosphite.
Common reagents used in these reactions include phosphorus pentasulfide, Lawesson’s reagent, potassium ferricyanide, N-bromosuccinimide, and triethyl phosphite. The major products formed from these reactions are intermediates leading to the final compound, this compound .
Scientific Research Applications
Cardiovascular Research: Due to its vasodilatory and antihypertensive effects, Fostedil has been investigated for its potential in treating heart conditions such as angina pectoris and hypertension.
Pharmacological Studies: Its role as a calcium channel blocker makes it a valuable compound for studying the mechanisms of calcium ion antagonism and its effects on cardiac function.
Mechanism of Action
Fostedil exerts its effects by blocking voltage-dependent calcium channels. This action inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. The molecular targets of this compound are the L-type calcium channels, which play a crucial role in regulating calcium ion flow in the cardiovascular system .
Comparison with Similar Compounds
Fostedil is similar to other calcium channel blockers such as verapamil and diltiazem. it is unique in its specific chemical structure, which includes a benzothiazole ring and a phosphonate group. This structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Similar Compounds
- Verapamil
- Diltiazem
- Amlodipine
These compounds share the common mechanism of calcium channel blockade but differ in their chemical structures and specific clinical uses .
Properties
IUPAC Name |
2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO3PS/c1-3-21-23(20,22-4-2)13-14-9-11-15(12-10-14)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRUSCZCWSFLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20NO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226811 | |
Record name | Fostedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75889-62-2 | |
Record name | Fostedil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75889-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fostedil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075889622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSTEDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41WS786UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.